molecular formula C22H17ClN6OS B2364947 N-[(4-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide CAS No. 1206999-84-9

N-[(4-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

Cat. No. B2364947
CAS RN: 1206999-84-9
M. Wt: 448.93
InChI Key: ZUJFINUSULUXKT-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H17ClN6OS and its molecular weight is 448.93. The purity is usually 95%.
BenchChem offers high-quality N-[(4-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational Spectroscopic Analysis and Quantum Computational Approach

A study conducted by Jenepha Mary, S. J., Pradhan, S., & James, C. (2022) investigated the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide. This research characterized the molecule's vibrational signatures through Raman and Fourier transform infrared spectroscopy, aided by ab initio calculations. The study explored the molecule's geometric equilibrium, intra- and intermolecular hydrogen bonds, and harmonic vibrational wavenumbers using density functional theory. The findings highlight the molecule's stability due to stereo-electronic interactions, evidenced by natural bond orbital analysis and vibrational spectral analysis. This research provides insights into the molecule's pharmacokinetic properties and in-silico docking demonstrates its inhibition activity against viruses (Jenepha Mary, S. J., Pradhan, S., & James, C., 2022).

Synthesis and Characterization of Sulfanilamide Derivatives

Lahtinen, M., et al. (2014) synthesized and characterized four sulfanilamide derivatives, including N -[4-(phenylsulfamoyl)phenyl]acetamide and others, via various spectroscopic methods. The study analyzed their crystal structures, conformational and hydrogen bond network properties. While these compounds displayed distinct packing and hydrogen bonding models, their antimicrobial screenings showed no significant antibacterial activity and no antifungal activity. This research contributes to the understanding of the structural aspects of sulfanilamide derivatives and their potential as antimicrobial agents (Lahtinen, M., et al., 2014).

Antimicrobial and Anti-Enzymatic Potential of Oxadiazole and Acetamide Derivatives

Siddiqui, S. Z., et al. (2014) focused on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. The study explored their potential as antibacterial agents against both gram-negative and gram-positive bacteria and as moderate inhibitors of the α-chymotrypsin enzyme. This research identified compounds with significant antibacterial activity, highlighting the importance of substitutions on the oxadiazole moiety for discovering compounds with less cytotoxicity (Siddiqui, S. Z., et al., 2014).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6OS/c23-17-8-6-15(7-9-17)13-24-20(30)14-31-22-26-25-21-19-12-18(16-4-2-1-3-5-16)27-29(19)11-10-28(21)22/h1-12H,13-14H2,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJFINUSULUXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=C(C=C5)Cl)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

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